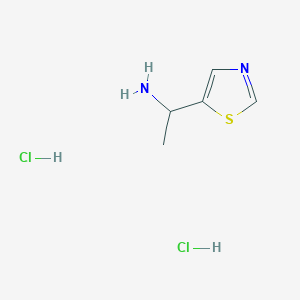

1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride

Description

1-(1,3-Thiazol-5-yl)ethanamine dihydrochloride is a heterocyclic amine salt featuring a thiazole ring substituted at the 5-position with an ethylamine side chain, protonated as a dihydrochloride salt. The thiazole core (a five-membered ring containing nitrogen and sulfur atoms) confers unique electronic and steric properties, making it a critical scaffold in medicinal chemistry and materials science. The dihydrochloride salt enhances solubility and stability, facilitating its application in biological studies and synthetic workflows.

Properties

IUPAC Name |

1-(1,3-thiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBRARVJRDYNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137783-24-3 | |

| Record name | 1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride typically involves the reaction of thiazole derivatives with ethanamine under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to yield the dihydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

1-(1,3-Thiazol-5-yl)ethanamine; dihydrochloride has been investigated for its therapeutic potential in drug development. Compounds containing thiazole rings are known for diverse pharmacological effects, including:

- Antimicrobial Activity: Exhibits potential against various bacterial strains.

- Antifungal Properties: Investigated for efficacy against fungal infections.

- Anticancer Activity: Shows promise in inhibiting cancer cell proliferation.

Case Study:

In a study evaluating the compound's antimicrobial activity, it demonstrated significant inhibition against E. coli and Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development .

The compound interacts with specific molecular targets, modulating enzyme activity and influencing biological pathways. Its mechanism of action often involves binding to receptors or enzymes that play critical roles in cellular processes.

Mechanism of Action:

The interactions can lead to various biological effects depending on the target:

- Binding to adenosine receptors has been associated with anti-inflammatory responses.

- Modulation of neurotransmitter systems indicates potential applications in neuropharmacology.

Industrial Applications

In addition to its pharmaceutical uses, 1-(1,3-Thiazol-5-yl)ethanamine; dihydrochloride is utilized in the production of industrial chemicals. Its unique chemical properties allow it to serve as a building block in synthesizing more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Position and Bioactivity

- 5-Position vs. 4-Position Thiazole Substitution : The target compound’s ethylamine group at the 5-position (vs. 4-position in 7771-09-7) may influence hydrogen-bonding interactions in biological systems. For example, 2-(1,3-thiazol-4-yl)ethanamine dihydrochloride (4-position substitution) exhibits a high melting point (302.3°C), suggesting stronger crystal lattice interactions compared to 5-substituted analogs .

Salt Form and Solubility

All compared compounds are dihydrochloride salts, ensuring high aqueous solubility critical for in vitro assays. For instance, the dihydrochloride form of [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine (920458-76-0) facilitates its use in high-throughput screening for antiviral agents .

Biological Activity

1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The dihydrochloride salt form enhances its solubility, making it suitable for various formulations in medicinal chemistry. The presence of a chiral center indicates that it can exist in two enantiomeric forms, which may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence various biological pathways. For example, thiazole derivatives are often involved in antimicrobial and anticancer activities due to their ability to inhibit critical cellular processes.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, a study reported that compounds similar to 1-(1,3-thiazol-5-yl)ethanamine exhibited significant antibacterial activity against various strains, including Bacillus cereus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Escherichia coli | 0.70 | 0.94 |

| Salmonella Typhimurium | 0.47 | 0.94 |

2. Antitumor Properties

Research has indicated that thiazole derivatives can exhibit antitumor effects through various mechanisms, including the induction of apoptosis in cancer cells. A study highlighted that certain thiazole compounds showed significant cytotoxicity against cancer cell lines such as HepG2 and HT-29, with IC50 values comparable to standard chemotherapeutic agents .

3. Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. For example, specific analogues demonstrated significant efficacy in animal models of epilepsy, showing median effective doses significantly lower than those of conventional treatments .

Case Studies

- Antimicrobial Efficacy : In a comparative study on the antimicrobial activity of various thiazole derivatives, compound 3 was found to have the best activity against E. coli and S. Typhimurium, with MIC values at 0.23 mg/mL .

- Antitumor Activity : A recent investigation into new thiazole analogues revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced antiproliferative activity against multiple cancer cell lines . The structural modifications were crucial for improving efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,3-Thiazol-5-yl)ethanamine dihydrochloride?

- Methodological Answer : The synthesis typically involves reacting thiazole derivatives with primary amines under controlled conditions. For example:

Step 1 : React 5-bromo-1,3-thiazole with ethanamine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the amine-thiazole intermediate.

Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Step 3 : Treat the free amine with hydrochloric acid (HCl) in anhydrous ethanol to form the dihydrochloride salt.

Key Considerations : Monitor reaction progress via TLC, and confirm purity using HPLC (>95%) and elemental analysis .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to verify the thiazole ring protons (δ ~7.5–8.5 ppm) and ethanamine chain (δ ~2.8–3.5 ppm).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for the free base).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if chiral) and salt formation.

- Elemental Analysis : Match calculated and observed C, H, N, S, and Cl percentages .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Soluble in polar solvents (e.g., water, methanol, DMSO) due to the dihydrochloride salt. Test solubility gradients using UV-Vis spectroscopy.

- Stability : Store at 2–8°C in airtight containers. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions or structural analogs. To address this:

Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., 1-(1,3-thiazol-2-yl) analogs) under identical conditions.

Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to quantify potency differences.

Target Validation : Employ CRISPR knockouts or siRNA to confirm target specificity.

Example : If conflicting enzyme inhibition data exist, perform kinetic assays (e.g., Lineweaver-Burk plots) to clarify mechanism .

Q. What strategies are effective for studying enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm optical activity and enantiomeric excess (ee > 98%).

- Enzymatic Resolution : Incubate racemic mixtures with lipases or esterases to selectively modify one enantiomer .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs or kinases).

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

QSAR Analysis : Corrogate substituent effects (e.g., thiazole vs. oxadiazole) on activity using CoMFA/CoMSIA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.